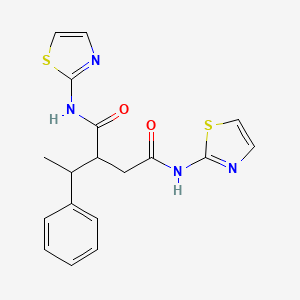
2-(4-bromophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide
描述
2-(4-bromophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of 2-(4-bromophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide involves the inhibition of the interaction between 2-(4-bromophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide and acetylated histones, which leads to the suppression of gene transcription. This results in the downregulation of pro-inflammatory cytokines, oncogenes, and other genes involved in disease development.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has been shown to exhibit potent anti-inflammatory, anti-cancer, and immunomodulatory effects in various preclinical studies. It has been found to suppress the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
One of the significant advantages of 2-(4-bromophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide is its specificity towards the 2-(4-bromophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide protein, which minimizes off-target effects. It has also been shown to exhibit good pharmacokinetic properties, making it suitable for in vivo studies. However, its low solubility in aqueous solutions and potential toxicity at high concentrations pose limitations for its use in lab experiments.
未来方向
The potential therapeutic applications of 2-(4-bromophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide continue to be explored, with several ongoing studies focused on its use in cancer therapy, inflammation, and autoimmune disorders. Future research directions include the development of more potent and selective 2-(4-bromophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide inhibitors, the investigation of the synergistic effects of 2-(4-bromophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide with other drugs, and the optimization of its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, 2-(4-bromophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide is a promising chemical compound with potential therapeutic applications in various diseases. Its specificity towards the 2-(4-bromophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide protein and potent anti-inflammatory, anti-cancer, and immunomodulatory effects make it an attractive target for further research. However, its limitations and potential toxicity at high concentrations must be taken into consideration in future studies.
科学研究应用
2-(4-bromophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It acts as a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, specifically targeting the 2-(4-bromophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide protein. 2-(4-bromophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide plays a crucial role in the regulation of gene expression, and its overexpression has been implicated in the development and progression of several diseases.
属性
IUPAC Name |
2-(4-bromophenyl)-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O3/c13-8-3-1-7(2-4-8)5-10(17)15-9-6-14-12(19)16-11(9)18/h1-4,6H,5H2,(H,15,17)(H2,14,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXDTSMCIKEDDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CNC(=O)NC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[allyl(methylsulfonyl)amino]-N-bicyclo[2.2.1]hept-2-ylbenzamide](/img/structure/B4191617.png)

![methyl 4-{[3,5-bis(acetyloxy)benzoyl]amino}benzoate](/img/structure/B4191619.png)
![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(3-pyridinyl)ethanamine](/img/structure/B4191632.png)
![N-[1-(1-adamantyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4191646.png)


![1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide](/img/structure/B4191682.png)
![5-(3-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4191686.png)
![4-(2,4-dichlorophenoxy)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B4191688.png)
![[(3-{[(2-methoxyethyl)(3-thienylmethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B4191700.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4191709.png)
![1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl (4-methylphenyl)carbamate](/img/structure/B4191720.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B4191722.png)